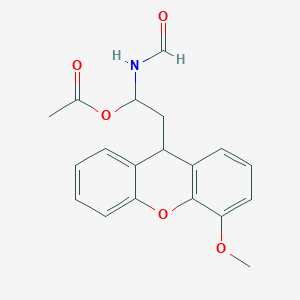
1-Formamido-2-(4-methoxy-9H-xanthen-9-YL)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Formamido-2-(4-methoxy-9H-xanthen-9-yl)ethyl acetate is a chemical compound that belongs to the xanthone derivatives family. Xanthones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that includes a formamido group, a methoxy group, and an ethyl acetate moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Formamido-2-(4-methoxy-9H-xanthen-9-yl)ethyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Xanthone Core: The xanthone core can be synthesized using a mixture of polyphenol and salicylic acids heated with acetic anhydride as the dehydrating agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Attachment of the Formamido Group: The formamido group can be introduced through formylation reactions using formic acid derivatives.
Addition of the Ethyl Acetate Moiety: The final step involves esterification reactions to attach the ethyl acetate moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Formamido-2-(4-methoxy-9H-xanthen-9-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or alkylated derivatives.
Scientific Research Applications
1-Formamido-2-(4-methoxy-9H-xanthen-9-yl)ethyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Formamido-2-(4-methoxy-9H-xanthen-9-yl)ethyl acetate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can enhance the translocation of Nrf2 (nuclear factor erythroid-derived 2-like 2), leading to the activation of antioxidant response elements and the reduction of oxidative stress.
Anti-inflammatory Activity: It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
α-Mangostin: Known for its antioxidant and anti-inflammatory properties.
γ-Mangostin: Exhibits similar biological activities and is also derived from the xanthone scaffold.
Uniqueness
1-Formamido-2-(4-methoxy-9H-xanthen-9-yl)ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other xanthone derivatives. Its formamido and ethyl acetate moieties provide additional sites for chemical modification, making it a versatile compound for further research and development .
Properties
CAS No. |
820210-82-0 |
|---|---|
Molecular Formula |
C19H19NO5 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
[1-formamido-2-(4-methoxy-9H-xanthen-9-yl)ethyl] acetate |
InChI |
InChI=1S/C19H19NO5/c1-12(22)24-18(20-11-21)10-15-13-6-3-4-8-16(13)25-19-14(15)7-5-9-17(19)23-2/h3-9,11,15,18H,10H2,1-2H3,(H,20,21) |
InChI Key |
RCIWJJHBNPBOME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CC1C2=C(C(=CC=C2)OC)OC3=CC=CC=C13)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline](/img/structure/B12517906.png)
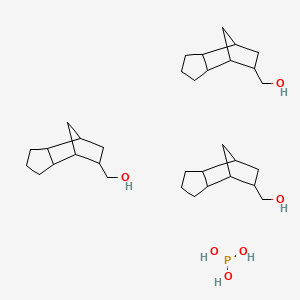
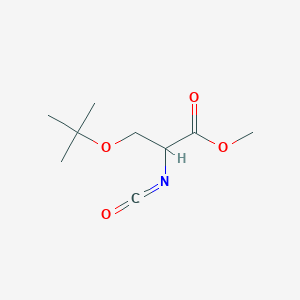
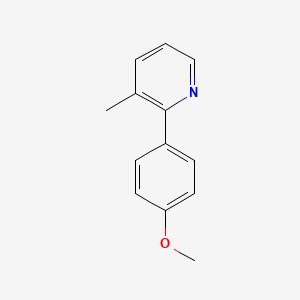
![2,2',2''-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile)](/img/structure/B12517931.png)
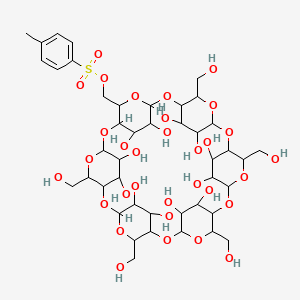
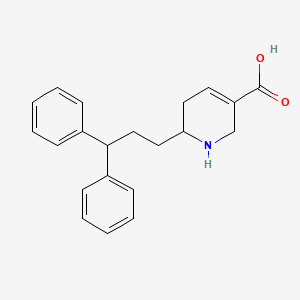
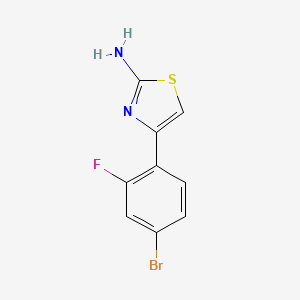
![2-Azatricyclo[3.3.1.0~2,8~]nonane](/img/structure/B12517947.png)
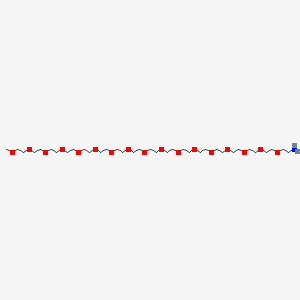
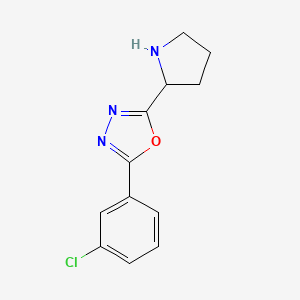
![1,5,9-Triazacyclotetradecane, 1,5,9-tris[[2-(trimethylsilyl)ethyl]sulfonyl]-](/img/structure/B12517963.png)
![2,2-dimethyl-4,4,8,8-tetraphenyl-N,N-bis(1-phenylethyl)-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12517968.png)

